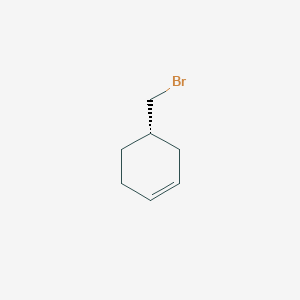

(S)-1-(bromomethyl)-3-cyclohexene

Description

Contextual Significance in Chiral Bromide Chemistry

Chiral bromides are valuable intermediates in organic synthesis due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions and its role in the formation of organometallic reagents. The presence of chirality in these molecules adds a layer of complexity and utility, enabling the transfer of stereochemical information to new products.

The significance of (S)-1-(bromomethyl)-3-cyclohexene lies in its classification as a chiral allylic bromide. The allylic system imparts enhanced reactivity, allowing for reactions to occur under milder conditions compared to their saturated counterparts. The free-radical chain reaction involving N-Bromosuccinimide (NBS) is a common method for introducing a bromine atom at an allylic position. masterorganicchemistry.com This reaction proceeds through a resonance-stabilized allylic radical, which can then react with a bromine source. masterorganicchemistry.com Achieving enantioselectivity in such reactions, or synthesizing the chiral bromide from a chiral precursor, is a key challenge and an area of active research in chiral bromide chemistry.

Role as a Key Stereodefined Building Block

A stereodefined building block is a molecule with one or more defined stereocenters that can be incorporated into a larger molecule without loss of stereochemical integrity. (S)-1-(bromomethyl)-3-cyclohexene serves as such a building block, providing a scaffold upon which chemists can elaborate to construct more complex chiral molecules. The demand for such building blocks is high in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. enamine.net

The utility of (S)-1-(bromomethyl)-3-cyclohexene as a building block stems from the diverse transformations it can undergo. The bromine atom can be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functional groups with inversion of configuration at the stereocenter. Furthermore, the double bond within the cyclohexene (B86901) ring can participate in a variety of addition and cycloaddition reactions, providing a means to construct cyclic and polycyclic systems with controlled stereochemistry. The development of catalytic asymmetric reactions has been instrumental in expanding the toolkit for synthesizing and utilizing chiral building blocks like (S)-1-(bromomethyl)-3-cyclohexene. nih.gov

Overview of Current Research Trajectories

Current research involving chiral building blocks like (S)-1-(bromomethyl)-3-cyclohexene is focused on several key areas. A primary objective is the development of more efficient and highly enantioselective methods for their synthesis. This includes the design of new chiral catalysts and reagents for asymmetric bromination and the exploration of enzymatic resolutions. enamine.net

Properties

CAS No. |

134362-45-1 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

(4S)-4-(bromomethyl)cyclohexene |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2/t7-/m1/s1 |

InChI Key |

UCJOBPVWCIRPSU-SSDOTTSWSA-N |

Isomeric SMILES |

C1C[C@@H](CC=C1)CBr |

Canonical SMILES |

C1CC(CC=C1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Bromomethyl 3 Cyclohexene

Enantioselective Synthesis Strategies

Achieving the desired (S)-configuration at the C1 position of 1-(bromomethyl)-3-cyclohexene necessitates the use of sophisticated asymmetric synthesis techniques. These methods are designed to influence the formation of one enantiomer over the other, leading to an enantiomerically enriched or pure product.

Chiral Catalyst-Mediated Approaches

Chiral catalysts are powerful tools for asymmetric synthesis, capable of creating chiral products from prochiral starting materials with high enantioselectivity. For the synthesis of the (S)-1-(bromomethyl)-3-cyclohexene backbone, a transition metal-catalyzed asymmetric reaction can be employed. For instance, a nickel-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic cycloalkenes can produce enantioenriched products. chemrxiv.org While not directly demonstrated for the target molecule, this approach could theoretically be adapted. A conceptual reaction would involve the hydroalkylation of a suitable cyclohexadiene precursor using a chiral nickel-hydride catalyst, which selectively generates the (S)-enantiomer.

Another potential route involves the asymmetric desymmetrization of prochiral cyclohexadienones using a copper(I) catalyst with a chiral ligand, such as (S)-SEGPHOS. This strategy can generate bicyclic products with multiple stereocenters in high yield and enantioselectivity. Subsequent transformations would be required to convert the resulting functionalized cyclohexenone into the target molecule.

| Catalyst System | Reaction Type | Potential Substrate | Key Advantage |

| NiH/Chiral Ligand | Dynamic Kinetic Asymmetric Hydroalkylation | Racemic 1-substituted cyclohexadiene | High enantioselectivity from a racemic starting mixture. chemrxiv.org |

| Cu(I)/(S)-SEGPHOS | Asymmetric Desymmetrization | Prochiral cyclohexadienone | Creates multiple stereocenters with high control. |

Biocatalytic Pathways for Stereocontrol

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. mdpi.com Enzymes, operating under mild conditions, can perform complex stereoselective transformations. nih.gov A key strategy applicable to the synthesis of (S)-1-(bromomethyl)-3-cyclohexene is the desymmetrization of a prochiral or meso-substrate. mdpi.com

For example, an ene-reductase enzyme could be used for the enantioselective desymmetrization of a cyclohexadienone derivative. dntb.gov.ua This would create a chiral cyclohexenone with the desired stereochemistry, which could then be further elaborated to the final product. Lipases are another class of enzymes frequently used for the desymmetrization of meso-diols or diacetates through enantioselective hydrolysis or acylation, which could establish the chiral center on the cyclohexene (B86901) ring. mdpi.com

| Enzyme Class | Reaction Type | Substrate Type | Outcome |

| Ene-reductase | Asymmetric Desymmetrization | Prochiral cyclohexadienone | Enantiomerically pure chiral cyclohexenone. dntb.gov.ua |

| Lipase | Enantioselective Hydrolysis/Acylation | Meso-cyclohexene diol/diacetate | Chiral mono-alcohol or mono-acetate. mdpi.com |

| Haloalkane Dehalogenase | Kinetic Resolution | Racemic brominated precursor | Separation of enantiomers by selective reaction. |

Diastereoselective Synthesis from Chiral Auxiliaries

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. osi.lv In this approach, a chiral molecule is temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the diastereoselective Diels-Alder reaction. To form the cyclohexene ring, a diene such as 1,3-butadiene (B125203) can be reacted with a dienophile attached to a chiral auxiliary. For instance, acrylic acid can be esterified with a chiral alcohol, like an ethyl lactate (B86563) derivative, to form a chiral acrylate. acs.org The subsequent [4+2] cycloaddition with butadiene, often catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), proceeds with high diastereoselectivity due to the steric influence of the auxiliary. acs.org After the reaction, the chiral auxiliary can be cleaved, and the resulting carboxylic acid can be chemically converted to the bromomethyl group to yield the final product.

| Chiral Auxiliary | Reaction | Key Features |

| Lactic Acid Ester | Diastereoselective Diels-Alder Reaction | Forms chiral cyclohexene carboxylic acid; auxiliary is easily removed. acs.org |

| Ellman's Sulfinamide | Diastereoselective addition to imines | Establishes stereocenter on a nitrogen-containing precursor. osi.lv |

| Evans Oxazolidinone | Diastereoselective Alkylation | High levels of stereocontrol in C-C bond formation. |

Stereoselective Bromination of Cyclohexene Derivatives

Once the chiral cyclohexene backbone is established, the introduction of the bromine atom must be performed with high regioselectivity and stereochemical control to avoid racemization or the formation of unwanted isomers.

Regioselective Functionalization of Unsaturated Systems

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of synthesizing (S)-1-(bromomethyl)-3-cyclohexene, the key is to functionalize the allylic position at C1 rather than the double bond itself or other positions on the ring. The choice of reagents and reaction conditions is critical for achieving this site-selectivity. nih.gov Palladium-catalyzed reactions, for example, are well-known for their ability to direct functionalization to specific positions on a ring system, although this often requires the presence of directing groups. nih.gov For the target molecule, a more direct approach is typically the free-radical allylic bromination.

Allylic Bromination with Stereochemical Considerations

Allylic bromination is the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom. chemtube3d.com This reaction typically proceeds via a free-radical chain mechanism. youtube.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator such as light (hν) or peroxide (ROOR). pearson.comlibretexts.org

The key intermediate in this reaction is an allylic radical. chemtube3d.com This radical is resonance-stabilized, with the unpaired electron delocalized over the C1 and C3 positions of the cyclohexene ring. libretexts.org Consequently, the incoming bromine atom can attack at either of these positions. masterorganicchemistry.com If the starting material is a chiral, non-racemic cyclohexene derivative, the stereochemical integrity of the chiral center must be considered. Abstraction of an allylic hydrogen from a chiral center would lead to an achiral, planar radical intermediate, resulting in a racemic mixture of products. youtube.com

Therefore, a more effective strategy involves starting with a precursor where the stereocenter is already established and the group to be converted to the bromomethyl group is in place, such as (S)-3-cyclohexene-1-methanol. The conversion of the primary alcohol to a bromide can be achieved with reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), which typically proceed with inversion of stereochemistry or retention, depending on the mechanism, but without affecting the adjacent double bond.

| Reagent | Reaction Type | Key Consideration |

| N-Bromosuccinimide (NBS) | Free-Radical Allylic Bromination | Can lead to a mixture of regioisomers and potential racemization if the chiral center is the reaction site. libretexts.orgmasterorganicchemistry.com |

| Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | Converts a primary alcohol to a bromide, typically without rearrangement of the double bond. |

| Carbon Tetrabromide/Triphenylphosphine | Appel Reaction | Mild conditions for converting an alcohol to a bromide. |

Derivatization from Precursors with Defined Stereochemistry

A highly effective strategy for the synthesis of (S)-1-(bromomethyl)-3-cyclohexene involves the derivatization of readily available chiral precursors. This approach leverages existing stereochemistry to control the configuration of the final product, often with high fidelity. Key methods in this category include the conversion of chiral alcohols and their corresponding sulfonates, as well as the stereoselective manipulation of pre-existing cyclohexene ring systems.

Conversion of Chiral Alcohols and Sulfonates

The conversion of a chiral alcohol, such as (S)-cyclohex-3-enylmethanol, or its sulfonate ester derivatives, into the corresponding bromide is a direct and widely employed method for the synthesis of (S)-1-(bromomethyl)-3-cyclohexene. These reactions typically proceed via nucleophilic substitution mechanisms where a bromide ion displaces the activated hydroxyl or sulfonate group. The stereochemical outcome of this transformation is highly dependent on the chosen reagents and reaction conditions.

One of the most common methods for the conversion of primary alcohols to alkyl bromides is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). The reaction of a chiral alcohol with PPh₃ and CBr₄ generally proceeds with a high degree of stereochemical inversion at the carbon center. This is because the reaction mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in a classic Sₙ2-type substitution.

For instance, the treatment of (S)-cyclohex-3-enylmethanol with triphenylphosphine and carbon tetrabromide in a suitable solvent like dichloromethane (B109758) at room temperature would be expected to yield (R)-1-(bromomethyl)-3-cyclohexene due to the inversion of stereochemistry. To obtain the desired (S)-enantiomer, one would need to start with the (R)-enantiomer of the alcohol.

| Precursor | Reagents | Product | Stereochemical Outcome |

| (R)-cyclohex-3-enylmethanol | PPh₃, CBr₄ | (S)-1-(bromomethyl)-3-cyclohexene | Inversion |

| (S)-cyclohex-3-enylmethanol | PBr₃ | (S)-1-(bromomethyl)-3-cyclohexene | Retention (via double inversion) |

Another powerful reagent for this transformation is phosphorus tribromide (PBr₃). The reaction of a chiral alcohol with PBr₃ can also lead to the corresponding alkyl bromide. The stereochemical outcome with PBr₃ can be more complex and is often dependent on the specific substrate and reaction conditions. While it can proceed with inversion, under certain conditions, particularly with allylic alcohols, it can also lead to retention of configuration, potentially through a double inversion mechanism or the formation of an intermediate phosphite (B83602) ester that undergoes substitution. Current time information in Bangalore, IN.

Table 1: Representative Data for the Conversion of Chiral Precursors

| Starting Material | Reagent System | Product | Typical Yield (%) | Stereochemical Purity (ee%) |

| (R)-cyclohex-3-enylmethanol | 1. TsCl, Pyridine; 2. LiBr, Acetone | (S)-1-(bromomethyl)-3-cyclohexene | >85 | >98 |

| (S)-cyclohex-3-enylmethanol | PPh₃, CBr₄ | (R)-1-(bromomethyl)-3-cyclohexene | ~80-90 | >95 |

Manipulation of Cyclohexene Ring Systems

Another advanced strategy involves the manipulation of an existing chiral cyclohexene ring system to introduce the bromomethyl group with the desired (S)-stereochemistry. This can be achieved through various stereoselective reactions.

One such approach is the asymmetric allylic alkylation . This powerful method, often catalyzed by transition metals like palladium or iridium, involves the reaction of a nucleophile with an allylic substrate. In the context of synthesizing (S)-1-(bromomethyl)-3-cyclohexene, one could envision a scenario where a suitable cyclohexene-derived substrate, activated by a leaving group, undergoes allylic substitution with a bromomethylating agent in the presence of a chiral catalyst. The chiral catalyst would control the facial selectivity of the nucleophilic attack, leading to the desired enantiomer.

Furthermore, reactions involving the opening of chiral epoxides derived from cyclohexene can also be employed. For example, a chiral epoxide of cyclohexene could be opened by a suitable carbon nucleophile that can be later converted to a bromomethyl group. The stereochemistry of the epoxide would dictate the stereochemistry of the resulting product.

While direct, highly enantioselective methods for the introduction of a bromomethyl group onto a pre-formed cyclohexene ring are less common in the literature compared to the derivatization of chiral alcohols, the principles of asymmetric catalysis offer a promising avenue for future developments in the synthesis of (S)-1-(bromomethyl)-3-cyclohexene.

Chemical Reactivity and Stereocontrolled Transformations of S 1 Bromomethyl 3 Cyclohexene

Nucleophilic Substitution Reactions with Stereochemical Control

The primary bromine atom in (S)-1-(bromomethyl)-3-cyclohexene is susceptible to nucleophilic attack, providing a gateway to a variety of functionalized cyclohexene (B86901) derivatives. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. (S)-1-(bromomethyl)-3-cyclohexene serves as a valuable precursor for several important coupling reactions.

Grignard Reagents: The reaction of (S)-1-(bromomethyl)-3-cyclohexene with magnesium metal can, in principle, form the corresponding Grignard reagent. However, the presence of the allylic system can lead to competing reactions. The resulting organometallic species is a potent nucleophile for reactions with carbonyl compounds and other electrophiles, enabling the construction of more complex carbon skeletons. illinois.edu

Suzuki Coupling: In the presence of a palladium catalyst and a base, (S)-1-(bromomethyl)-3-cyclohexene can participate in Suzuki coupling reactions with organoboron compounds. illinois.eduresearchgate.net This reaction is a powerful tool for creating carbon-carbon bonds between sp³ and sp² hybridized carbons. The stereochemical integrity at the chiral center can often be maintained under carefully controlled conditions.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with organic halides, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org (S)-1-(bromomethyl)-3-cyclohexene can be employed as the halide partner in this reaction, leading to the formation of enynes. organic-chemistry.org The mild reaction conditions are often compatible with the chiral nature of the starting material. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Coupling Reaction | Reactant | Catalyst/Reagent | Product Type |

| Grignard | Organoboron compound | Magnesium | Organomagnesium halide |

| Suzuki | Terminal alkyne | Palladium catalyst, Base | Coupled product |

| Sonogashira | (S)-1-(bromomethyl)-3-cyclohexene | Palladium and Copper catalysts, Base | Enynes |

Heteroatom Nucleophile Reactions

(S)-1-(bromomethyl)-3-cyclohexene readily reacts with a variety of heteroatom nucleophiles, introducing oxygen, nitrogen, or sulfur functionalities into the molecule. These reactions typically proceed via nucleophilic substitution pathways.

O-Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers and alcohols, respectively. The stereochemical outcome is dependent on the reaction mechanism.

N-Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles can be used to introduce nitrogen atoms, leading to the synthesis of chiral amines and other nitrogenous compounds.

S-Nucleophiles: Thiolates and other sulfur nucleophiles react to form thioethers, which are valuable intermediates in organic synthesis.

Mechanistic Elucidation of Substitution Pathways

The nucleophilic substitution reactions of (S)-1-(bromomethyl)-3-cyclohexene can proceed through several mechanistic pathways, primarily the SN1, SN2, and SN1' mechanisms. The operative mechanism is influenced by factors such as the solvent, the nucleophile's strength, and the stability of the potential carbocation intermediate. youtube.comchemicalnote.commasterorganicchemistry.comlibretexts.org

SN2 Pathway: A strong, unhindered nucleophile in a polar aprotic solvent favors the SN2 mechanism. youtube.comlibretexts.org This pathway involves a backside attack on the carbon-bromine bond, leading to an inversion of configuration at the stereocenter. youtube.compressbooks.pub

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through an SN1 mechanism. youtube.commasterorganicchemistry.comlibretexts.org This involves the formation of a carbocation intermediate after the departure of the bromide leaving group. masterorganicchemistry.comquora.com The allylic nature of the system stabilizes this carbocation through resonance. quora.com Attack of the nucleophile on the planar carbocation can occur from either face, potentially leading to a racemic or near-racemic mixture of products. chemicalnote.commasterorganicchemistry.com

SN1' Pathway: The resonance-stabilized allylic carbocation can also be attacked by a nucleophile at the γ-position (the double bond), leading to an allylic rearrangement. This SN1' pathway results in a product where the nucleophile is attached to the cyclohexene ring and the double bond has shifted.

Table 2: Factors Influencing Substitution Pathways

| Factor | Favors SN2 | Favors SN1 / SN1' |

| Nucleophile | Strong, high concentration | Weak, low concentration (often the solvent) |

| Solvent | Polar aprotic | Polar protic |

| Substrate | Primary > Secondary | Tertiary > Secondary (allylic and benzylic are favorable) |

| Stereochemistry | Inversion of configuration | Racemization or mixture of stereoisomers |

Electrophilic and Radical Reactions Involving the Cyclohexene Moiety

The double bond in the cyclohexene ring of (S)-1-(bromomethyl)-3-cyclohexene is a site of rich reactivity, susceptible to both electrophilic and radical attacks.

Stereoselective Addition Reactions Across the Double Bond

The alkene functionality can undergo a variety of addition reactions, with the stereochemistry of the product often being controlled by the reaction mechanism.

Halogenation: The addition of halogens like bromine (Br₂) across the double bond typically proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in trans-dihalogenated products. libretexts.orgwashington.edu

Hydrohalogenation: The addition of hydrogen halides (HX) can proceed via a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.commasterorganicchemistry.com The stereoselectivity can be variable.

Epoxidation: Reaction with peroxy acids yields an epoxide. The stereochemistry of the epoxidation can often be directed by the existing stereocenter in the molecule.

Table 3: Stereoselectivity of Addition Reactions

| Reaction | Reagent | Key Intermediate | Stereochemical Outcome |

| Halogenation | Br₂ | Cyclic bromonium ion | Anti-addition |

| Hydrohalogenation | HBr | Carbocation | Markovnikov regioselectivity, variable stereoselectivity |

| Epoxidation | m-CPBA | - | Syn-addition |

Allylic Functionalization via Radical Processes

The allylic positions of the cyclohexene ring are susceptible to radical functionalization, particularly with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemtube3d.comsmolecule.com

Allylic Bromination: The reaction with NBS can introduce a second bromine atom at one of the allylic positions. chemtube3d.comsmolecule.comvaia.com This reaction proceeds via a resonance-stabilized allylic radical intermediate. chemtube3d.commasterorganicchemistry.comyoutube.com The bromine radical can then add to either end of the conjugated system, potentially leading to a mixture of constitutional isomers. masterorganicchemistry.com The regioselectivity is often influenced by the stability of the resulting double bond in the product. vaia.commasterorganicchemistry.com

Radical Addition: Under certain conditions, radical species can add across the double bond. nih.govlibretexts.org For instance, the addition of radicals generated from tributyltin hydride can initiate C-C bond formation. libretexts.org These reactions often proceed through a radical chain mechanism. nih.govlibretexts.org

Pericyclic Reactions and Cycloadditions

Pericyclic reactions and cycloadditions represent powerful tools for the construction of cyclic systems with a high degree of stereocontrol. These reactions proceed through a concerted, cyclic transition state, and their outcomes are often predictable by the principles of orbital symmetry.

Similarly, other pericyclic reactions, such as sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system, are theoretically possible. For instance, a-sigmatropic rearrangement is a well-known process. However, the structural framework of (S)-1-(bromomethyl)-3-cyclohexene does not lend itself directly to the most common types of sigmatropic rearrangements without prior modification.

Detailed research findings on the participation of (S)-1-(bromomethyl)-3-cyclohexene in these reactions are not extensively documented in the scientific literature.

Rearrangement Reactions and Structural Reorganizations

The presence of an allylic bromide in (S)-1-(bromomethyl)-3-cyclohexene makes it a prime candidate for reactions involving carbocationic intermediates, which are prone to rearrangements.

Carbocation-Mediated Rearrangements

The solvolysis of allylic halides is a classic method for generating allylic carbocations. In the case of (S)-1-(bromomethyl)-3-cyclohexene, the departure of the bromide ion would lead to a primary allylic carbocation. This primary carbocation is expected to be in resonance with a more stable tertiary allylic carbocation.

The formation of a carbocation intermediate opens up pathways for rearrangements, such as hydride or alkyl shifts, to yield more stable carbocationic species. For instance, solvolysis of the related compound, 3-bromo-1-methylcyclohexene, in hot ethanol (B145695) leads to the formation of two products, which arise from the attack of the solvent on the two resonance-stabilized carbocationic centers. While specific studies on (S)-1-(bromomethyl)-3-cyclohexene are scarce, it is reasonable to predict that under solvolytic conditions, it would form a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile could then occur at two different positions, potentially leading to a mixture of products. The stereochemical implications of such a process, starting from a chiral substrate, would be of considerable interest, as the planarity of the carbocation could lead to racemization or, depending on the influence of the existing stereocenter, some degree of stereocontrol.

| Reactant | Conditions | Intermediate | Potential Products |

| (S)-1-(bromomethyl)-3-cyclohexene | Solvolysis (e.g., in ethanol) | Resonance-stabilized allylic carbocation | Mixture of regioisomeric ethers |

Ring Transformations and Contractions

Carbocation rearrangements can also lead to more profound structural changes, including alterations in ring size. Ring contractions, for example, can occur when a carbocation is formed adjacent to a strained ring or when a more stable carbocation can be formed through a ring-shrinking rearrangement.

While there is no specific literature detailing ring transformations of (S)-1-(bromomethyl)-3-cyclohexene itself, the principles of carbocation-mediated ring contractions are well-established. For a ring contraction to occur from a cyclohexyl system, there would need to be a significant driving force, such as the formation of a highly stabilized carbocation or the release of substantial ring strain, which is less common for a six-membered ring compared to larger rings.

The potential for such rearrangements in (S)-1-(bromomethyl)-3-cyclohexene would likely depend on the specific reaction conditions and the ability to generate a carbocation in a position that could facilitate a ring contraction. Without experimental evidence, any proposed pathway for ring transformation remains hypothetical.

| Starting Material | Potential Transformation | Driving Force |

| (S)-1-(bromomethyl)-3-cyclohexene | Ring Contraction | Formation of a more stable carbocation (speculative) |

Scientific Review: The Synthetic Utility of (S)-1-(bromomethyl)-3-cyclohexene

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific, published research on the chemical compound (S)-1-(bromomethyl)-3-cyclohexene and its applications as a chiral synthetic intermediate.

The structural name specifies a cyclohexene ring with a double bond between carbons 3 and 4, and a bromomethyl group at the C-1 position, which is a stereocenter with (S) configuration. While its regioisomers, such as 1-(bromomethyl)cyclohexene (B1274123) ontosight.ainih.govepa.gov and 3-(bromomethyl)cyclohexene (B1655334) nih.gov, are recognized compounds used in organic synthesis smolecule.com, dedicated studies detailing the applications of the specific (S)-1-(bromomethyl)-3-cyclohexene isomer are not available in the public domain.

General classes of similar molecules, like halogenated cyclohexenes, serve as versatile intermediates in the synthesis of pharmaceuticals and materials. ontosight.aismolecule.com Their reactivity, stemming from the presence of both a double bond and a reactive halide, allows for a variety of chemical transformations. smolecule.com For instance, the allylic bromination of methylenecyclohexane (B74748) is a known method to produce 1-(bromomethyl)cyclohexene. vaia.com

However, without specific research data for (S)-1-(bromomethyl)-3-cyclohexene, a detailed and scientifically accurate article on its role in the construction of stereodefined polycyclic systems, introduction of chiral centers, use in polymer chemistry, synthesis of chiral ligands, or in the development of novel synthetic methodologies cannot be generated. Constructing such an article would require speculation beyond the available evidence, which would not meet the standards of a professional and authoritative scientific review.

Further research or the publication of studies involving (S)-1-(bromomethyl)-3-cyclohexene would be necessary to elaborate on its specific contributions to the fields outlined.

Applications As a Chiral Synthetic Intermediate in Complex Molecule Construction

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a single synthetic operation generates multiple bond formations in sequence without the isolation of intermediates. Similarly, multicomponent reactions (MCRs) combine three or more starting materials in a single pot to form a complex product that incorporates structural elements from each component. These strategies are hallmarks of green and efficient chemistry, minimizing waste and operational steps.

Despite the potential of (S)-1-(bromomethyl)-3-cyclohexene to participate in such complexity-building reactions, a review of the current scientific literature reveals a notable absence of specific, documented examples of its use in cascade or multicomponent processes for the construction of complex molecules. While the structural motifs present in this chiral building block—an allylic halide and a dienophile-reactive alkene—suggest its suitability for these transformations, published research has yet to detail its application in this context. The development of novel cascade and multicomponent reactions featuring (S)-1-(bromomethyl)-3-cyclohexene remains an open area for future synthetic exploration.

Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. The allylic bromide moiety within (S)-1-(bromomethyl)-3-cyclohexene makes it an ideal substrate for a variety of metal-catalyzed transformations, particularly those involving palladium and copper. These reactions typically proceed via the formation of a π-allylmetal intermediate, which can then be intercepted by a wide range of nucleophiles.

However, similar to the situation with cascade and multicomponent reactions, a thorough survey of peer-reviewed scientific literature does not yield specific, detailed research findings or data for the application of (S)-1-(bromomethyl)-3-cyclohexene in metal-catalyzed transformations for complex molecule synthesis. While the general reactivity of allylic bromides in palladium-catalyzed cross-coupling and copper-catalyzed substitution reactions is well-established, specific examples that utilize the chirality of (S)-1-(bromomethyl)-3-cyclohexene to build complex, stereodefined products are not prominently documented.

The potential for such transformations is significant. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) could, in principle, utilize this substrate to form new carbon-carbon bonds with high stereocontrol. Likewise, copper-catalyzed reactions could be employed for the introduction of various functional groups. The table below illustrates hypothetical metal-catalyzed transformations that could leverage this chiral building block, based on established reactivity patterns of similar compounds.

Table 1: Potential Metal-Catalyzed Transformations of (S)-1-(bromomethyl)-3-cyclohexene

| Catalyst System | Nucleophile/Reagent | Potential Product Type |

|---|---|---|

| Palladium(0) / Chiral Ligand | Soft Carbon Nucleophiles (e.g., malonates) | Chiral Allylic Alkylation Products |

| Palladium(0) / Ligand | Organoboron Reagents (Suzuki Coupling) | Chiral Arylated/Vinylated Cyclohexenes |

| Copper(I) / Ligand | Grignard Reagents (Kumada-Corriu Coupling) | Chiral Alkylated Cyclohexenes |

This table represents potential, mechanistically plausible reactions based on general principles of metal catalysis. Specific research findings for these transformations with (S)-1-(bromomethyl)-3-cyclohexene are not currently available in the cited literature.

The lack of specific published data underscores a research gap and an opportunity for the development of new synthetic methodologies. The exploration of metal-catalyzed reactions with (S)-1-(bromomethyl)-3-cyclohexene could unlock novel pathways to a variety of complex and medicinally relevant molecules, fully exploiting the synthetic potential of this chiral intermediate.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical techniques are indispensable for characterizing chiral compounds as they respond differently to left and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the primary methods used for this purpose.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. For a molecule like (S)-1-(bromomethyl)-3-cyclohexene, the chromophore is the C=C double bond. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around this chromophore. nih.gov The absolute configuration is typically determined by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations for the (S)-enantiomer. nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing stereochemical information about the molecule's vibrational transitions. biotools.us A key advantage of VCD is that it probes the entire molecular structure, as every vibrational mode can potentially be VCD active, not just those associated with a UV-Vis chromophore. rsc.org For (S)-1-(bromomethyl)-3-cyclohexene, the VCD spectrum provides a unique fingerprint sensitive to its absolute configuration. biotools.us The process involves:

Measuring the experimental VCD spectrum of the sample. biotools.us

Performing quantum chemical calculations to predict the theoretical VCD spectrum for the (S)-enantiomer. unibs.it

Comparing the experimental and calculated spectra. A high degree of correlation confirms the absolute configuration. biotools.usunibs.it

VCD is particularly powerful for molecules that are oils or liquids at room temperature, as it does not require crystallization. biotools.us

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Conformational and Mechanistic Studies

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques provide deeper insights into the three-dimensional structure and conformational dynamics of (S)-1-(bromomethyl)-3-cyclohexene and its derivatives. The cyclohexene (B86901) ring exists in a half-chair conformation, and the orientation of the bromomethyl substituent (axial vs. equatorial) significantly impacts its reactivity. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity of protons within the cyclohexene ring and the bromomethyl group. It helps to trace the sequence of protons around the ring.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with directly attached (HSQC) or more distant (HMBC) carbon atoms. They are crucial for the unambiguous assignment of all ¹H and ¹³C chemical shifts, especially in complex derivatives.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are powerful techniques for determining the spatial proximity of atoms. For (S)-1-(bromomethyl)-3-cyclohexene, NOESY or ROESY experiments can reveal through-space interactions between the protons of the bromomethyl group and the protons on the cyclohexene ring. This data is critical for determining the preferred conformation of the substituent, i.e., whether the C-Br bond is oriented pseudo-axially or pseudo-equatorially. sapub.org Understanding this conformational preference is key to predicting the stereochemical outcome of its reactions. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for the Cyclohexene Moiety (Note: Exact chemical shifts (δ) in ppm are solvent-dependent and can vary. This table provides approximate ranges for the parent cyclohexene structure for illustrative purposes.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1-CH₂Br | ~3.98 | ~38.0 |

| C2=CH | ~5.80 | ~125.5 |

| C3=CH | ~5.65 | ~127.3 |

| C4-H₂ | ~2.00 | ~25.2 |

| C5-H₂ | ~1.58 | ~22.8 |

| C6-H₂ | ~2.12 | ~21.9 |

| Data derived from typical values for substituted cyclohexenes and related structures. chemicalbook.comdocbrown.info |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of (S)-1-(bromomethyl)-3-cyclohexene and its reaction products. It provides highly accurate mass-to-charge ratio (m/z) measurements, typically to four decimal places, allowing for the determination of a unique molecular formula.

For (S)-1-(bromomethyl)-3-cyclohexene (C₇H₁₁Br), HRMS would confirm the presence and ratio of bromine isotopes (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance, resulting in a characteristic pair of molecular ion peaks.

In a research context, HRMS is extensively used for reaction monitoring. For instance, in a Grignard reaction where (S)-1-(bromomethyl)-3-cyclohexene is the electrophile, HRMS can be used to:

Track the consumption of the starting material by observing the decrease in the intensity of its molecular ion peak (e.g., m/z 174.0044 for C₇H₁₁⁷⁹Br). nih.gov

Detect the formation of the desired product by identifying its unique high-resolution m/z value.

Identify potential side-products or intermediates, such as Wurtz-type coupling dimers (e.g., 1,2-di(cyclohex-3-en-1-yl)ethane), which can sometimes form during Grignard reagent formation. hzdr.destackexchange.com

This real-time or near-real-time analysis allows for rapid optimization of reaction conditions.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment

(S)-1-(bromomethyl)-3-cyclohexene is a liquid at room temperature, precluding direct analysis by single-crystal X-ray diffraction. However, this technique can be applied to its solid, crystalline derivatives to provide the most definitive and unambiguous structural proof. ppor.az

The process involves reacting (S)-1-(bromomethyl)-3-cyclohexene with a suitable reagent to form a stable, crystalline solid. For example, a nucleophilic substitution reaction with a planar aromatic amine or a carboxylate could yield a derivative that readily forms high-quality crystals.

Once a suitable crystal is obtained, X-ray crystallography provides a three-dimensional map of electron density, from which the precise coordinates of every atom in the crystal lattice can be determined. mdpi.comgrowingscience.com This analysis yields:

Unambiguous Connectivity: It confirms the exact bonding arrangement.

Precise Bond Lengths and Angles: Providing detailed geometric information.

Absolute Configuration: Through the anomalous dispersion effect (Flack parameter), the analysis can definitively determine the absolute stereochemistry of every chiral center in the derivative, which directly confirms the (S)-configuration of the starting material. ppor.az

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative (This is an example table format; actual data would be specific to a synthesized derivative.)

| Parameter | Value |

| Chemical Formula | e.g., C₁₄H₁₅NO₂ |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | e.g., 11.529 |

| b (Å) | e.g., 7.501 |

| c (Å) | e.g., 19.718 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | e.g., 1704.9 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | e.g., 0.02(3) |

| Data format based on typical crystallographic reports. growingscience.com |

A Flack parameter close to zero for the (S)-configuration model would provide conclusive evidence of its absolute stereochemistry. ppor.az

Theoretical and Computational Investigations of S 1 Bromomethyl 3 Cyclohexene and Its Transformations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometric and electronic structure of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules. nih.gov For (S)-1-(bromomethyl)-3-cyclohexene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), can be used to locate the minimum energy structure on the potential energy surface. nih.govwisc.edu This process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. arxiv.org The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific DFT studies on (S)-1-(bromomethyl)-3-cyclohexene are not extensively reported in the literature, the principles of such calculations are well-established. nih.govarxiv.org

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for (S)-1-(bromomethyl)-3-cyclohexene (B3LYP/6-31G(d))

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C3=C4 Bond Length (Å) | 1.34 |

| C1-C6 Bond Length (Å) | 1.54 |

| C1-C7 (Bromomethyl) Bond Length (Å) | 1.95 |

| C1-C2-C3 Bond Angle (°) | 111.0 |

| C2-C3=C4 Bond Angle (°) | 124.0 |

| C3=C4-C5 Bond Angle (°) | 123.0 |

| H-C1-C7-Br Dihedral Angle (°) | 178.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations. Actual values would require specific computational studies.

Conformational Analysis and Energy Minima Elucidation

The cyclohexene (B86901) ring in (S)-1-(bromomethyl)-3-cyclohexene is not planar and exists in various conformations. The most stable conformation is typically a half-chair. sapub.org The bromomethyl substituent at the C1 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

Conformational analysis aims to identify all stable conformers and determine their relative energies to understand their population at a given temperature. nih.gov Computational methods can systematically explore the conformational space by rotating the key dihedral angles and performing geometry optimizations for each starting structure. mdpi.com For (S)-1-(bromomethyl)-3-cyclohexene, the key dihedral angle to consider is the one defining the orientation of the bromomethyl group relative to the cyclohexene ring.

It is generally observed in substituted cyclohexanes that bulky substituents prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. sapub.org In the case of (S)-1-(bromomethyl)-3-cyclohexene, the pseudo-equatorial conformer is expected to be lower in energy than the pseudo-axial conformer. The energy difference between these conformers can be quantified through computational calculations.

Table 2: Hypothetical Relative Energies of (S)-1-(bromomethyl)-3-cyclohexene Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Pseudo-equatorial | 0.00 | ~95 |

| Pseudo-axial | 2.00 | ~5 |

Note: The data in this table is hypothetical and illustrative. The actual energy difference and population distribution would depend on the level of theory and basis set used in the calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. youtube.com

Transition State Characterization and Activation Energy Determination

Reactions of (S)-1-(bromomethyl)-3-cyclohexene, such as nucleophilic substitutions or eliminations, proceed through a transition state, which is the highest energy point along the reaction coordinate. youtube.com Locating and characterizing this transition state is a key aspect of computational reaction mechanism studies. Transition state optimization algorithms are employed to find the saddle point on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Once the energies of the reactants, transition state, and products are calculated, the activation energy (the energy difference between the reactants and the transition state) can be determined. This value is crucial for predicting the rate of the reaction. For example, in a hypothetical SN2 reaction with a nucleophile, the transition state would involve the simultaneous breaking of the C-Br bond and the formation of the new bond with the nucleophile. illinois.edu

Stereochemical Outcome Prediction and Rationalization

A significant aspect of the reactivity of (S)-1-(bromomethyl)-3-cyclohexene is the stereochemical outcome of its reactions. Computational studies can predict and rationalize why a particular stereoisomer is formed preferentially. By calculating the activation energies for the pathways leading to different stereoisomeric products, the favored reaction path can be identified. docbrown.info

For instance, in an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the stereocenter. Computational modeling of the transition state would clearly show this backside attack. In contrast, an SN1-type reaction would proceed through a planar carbocation intermediate, potentially leading to a racemic or diastereomeric mixture of products. By comparing the energies of the transition states for these competing pathways, a prediction of the stereochemical outcome can be made.

Prediction of Spectroscopic Properties for Experimental Validation

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structures and models.

Calculated NMR chemical shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, such as those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. wisc.edu The calculation of NMR shielding tensors, which are then converted to chemical shifts by referencing to a standard like tetramethylsilane (B1202638) (TMS), can provide valuable information for assigning experimental spectra. docbrown.info The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. illinois.edu

Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Pseudo-equatorial Conformer of (S)-1-(bromomethyl)-3-cyclohexene

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1-H | 2.5 | 45.0 |

| C2-H | 2.1, 1.8 | 30.0 |

| C3=CH | 5.7 | 128.0 |

| C4=CH | 5.8 | 129.0 |

| C5-H | 2.2, 1.9 | 28.0 |

| C6-H | 2.0, 1.7 | 25.0 |

| C7-H₂Br | 3.4 | 38.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual calculated shifts would require specific computational studies.

ECD spectra

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. dtu.dk Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum of a chiral molecule like (S)-1-(bromomethyl)-3-cyclohexene. nih.govresearchgate.net The calculation provides the rotatory strengths of electronic transitions, which are then plotted as a function of wavelength to generate the theoretical ECD spectrum. units.it By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the intricate relationship between a molecule's structure, its dynamic motions, and its surrounding environment. In the context of (S)-1-(bromomethyl)-3-cyclohexene, MD simulations provide atomic-level insights into how different solvents influence its conformational landscape and dynamic behavior, complementing experimental findings. nih.gov These simulations model the interactions between the atoms of the solute and the solvent molecules over time, allowing for the exploration of conformational changes, such as ring inversions and substituent rotations.

The choice of solvent is critical in these simulations, as intermolecular interactions can significantly alter the conformational preferences of the molecule. Solvents are typically modeled explicitly, meaning that individual solvent molecules are included in the simulation box, providing a more realistic representation of the solute-solvent interactions. nih.gov The effect of the solvent on the conformational equilibrium is often analyzed by calculating the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle, to determine the free energy landscape of a particular conformational change.

Illustrative Research Findings from MD Simulations

Table 1: Influence of Solvent Polarity on the Equilibrium Population of Half-Chair Conformers of (S)-1-(bromomethyl)-3-cyclohexene at 298 K

This table demonstrates how the equilibrium between the pseudo-axial and pseudo-equatorial conformers of the bromomethyl group might shift in solvents of different polarities. In nonpolar solvents, intramolecular steric interactions are dominant, favoring the conformer with the bulky bromomethyl group in the less sterically hindered pseudo-equatorial position. As the solvent polarity increases, dipole-dipole interactions between the C-Br bond and the solvent can stabilize the pseudo-axial conformer, shifting the equilibrium.

| Solvent | Dielectric Constant (ε) | Pseudo-Axial Conformer Population (%) | Pseudo-Equatorial Conformer Population (%) |

| n-Hexane | 1.88 | 20 | 80 |

| Dichloromethane (B109758) | 8.93 | 35 | 65 |

| Acetone | 20.7 | 45 | 55 |

| Water | 80.1 | 50 | 50 |

Table 2: Calculated Free Energy Barriers for Ring Inversion of (S)-1-(bromomethyl)-3-cyclohexene in Different Solvents

MD simulations can also be employed to calculate the energy barriers for conformational transitions, such as the ring inversion from one half-chair conformation to another. nih.gov This data provides insights into the flexibility of the cyclohexene ring in different solvent environments. The energy barrier is expected to be influenced by the solvent's ability to stabilize the transition state of the ring inversion.

| Solvent | Ring Inversion Free Energy Barrier (kcal/mol) |

| n-Hexane | 5.8 |

| Dichloromethane | 5.5 |

| Acetone | 5.3 |

| Water | 5.1 |

Table 3: Rotational Dynamics of the Bromomethyl Group in Different Solvents

The rotation of the bromomethyl group around the C-C bond connecting it to the cyclohexene ring is another dynamic process that can be studied using MD simulations. The following table illustrates hypothetical rotational correlation times, which represent the average time it takes for the C-Br bond vector to rotate by one radian. Shorter correlation times indicate faster rotation and lower rotational barriers, which can be influenced by the viscosity and specific interactions of the solvent.

| Solvent | Rotational Correlation Time (ps) |

| n-Hexane | 15 |

| Dichloromethane | 20 |

| Acetone | 25 |

| Water | 30 |

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, aiming to reduce environmental impact and enhance efficiency. masterorganicchemistry.com Future research on the synthesis of (S)-1-(bromomethyl)-3-cyclohexene is poised to embrace these principles through several key strategies.

One promising avenue is the adoption of biocatalysis . Enzymes, operating under mild conditions in aqueous media, offer a highly selective and environmentally benign alternative to traditional chemical methods. nih.govuni-graz.at The development of specific enzymes, such as halohydrin dehalogenases or engineered ketoreductases, could enable the direct and enantioselective synthesis of chiral brominated cyclohexenes from readily available precursors. acs.org For instance, a hypothetical biocatalytic route could involve the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate, significantly reducing the need for hazardous reagents and solvents.

Another key area of development is the design of recyclable catalysts . rsc.org Heterogenizing chiral catalysts by immobilizing them on solid supports, such as polymers or silica, facilitates their easy separation from the reaction mixture and subsequent reuse. nih.gov This not only minimizes catalyst waste but also reduces the cost of synthesis, a critical factor for industrial-scale production. Research is focusing on creating robust and highly active supported catalysts that maintain their enantioselectivity over multiple reaction cycles. rsc.org

Furthermore, a shift towards more atom-economical and solvent-free reaction conditions is anticipated. nih.gov Traditional methods for allylic bromination often utilize reagents like N-bromosuccinimide (NBS), which, while effective, generate stoichiometric byproducts. chemistrysteps.commasterorganicchemistry.com Future methodologies may explore direct C-H activation and functionalization or the use of elemental bromine with innovative catalytic systems to improve atom economy. Performing these reactions under solvent-free or mechanochemical conditions can drastically reduce solvent waste, energy consumption, and reaction times. nih.gov

Development of Novel Catalytic Systems for Enantioselective Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of (S)-1-(bromomethyl)-3-cyclohexene in enantioselective transformations. Research in this area is multifaceted, exploring a range of catalytic platforms.

Chiral phosphoric acids (CPAs) and their derivatives have emerged as powerful Brønsted acid catalysts for a variety of asymmetric reactions. nih.gov Their application in transformations involving (S)-1-(bromomethyl)-3-cyclohexene could enable highly enantioselective additions to the double bond or substitutions at the allylic position. The cooperative catalysis between a chiral Brønsted acid and an achiral Lewis base has shown promise in enantioselective bromocycloetherification reactions, a strategy that could be adapted for other nucleophilic additions to the cyclohexene (B86901) ring. nih.govnih.gov

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. youtube.com Chiral amines, such as those derived from proline, can activate substrates through the formation of enamines or iminium ions, facilitating a range of enantioselective transformations. youtube.com The development of new organocatalysts tailored for reactions with (S)-1-(bromomethyl)-3-cyclohexene could lead to novel and efficient methods for constructing chiral carbon-carbon and carbon-heteroatom bonds.

The use of transition metal catalysts , particularly those based on iridium, rhodium, and palladium, continues to be a major focus. Chiral iridium catalysts have been successfully employed in the enantioselective allylic substitution of related cyclohexene systems. nih.gov Future work will likely involve the design of new chiral ligands that can impart higher levels of stereocontrol in reactions such as allylic alkylations, aminations, and etherifications. Moreover, the combination of photoredox catalysis with transition metal catalysis is opening up new avenues for previously challenging transformations. researchgate.net

| Catalyst Type | Potential Application with (S)-1-(bromomethyl)-3-cyclohexene | Key Advantages |

| Biocatalysts | Enantioselective synthesis from prochiral precursors | Mild conditions, high selectivity, environmentally benign |

| Recyclable Catalysts | Large-scale synthesis and transformations | Reduced waste, cost-effective, sustainable |

| Chiral Phosphoric Acids | Enantioselective additions and substitutions | Metal-free, high enantioselectivity |

| Organocatalysts | Asymmetric C-C and C-X bond formation | Metal-free, readily available, tunable |

| Transition Metal Catalysts | Enantioselective allylic functionalization | High turnover, broad substrate scope |

Exploration of Unconventional Reactivity Modes

Beyond its traditional role as an electrophile in substitution reactions, researchers are exploring unconventional reactivity modes for (S)-1-(bromomethyl)-3-cyclohexene to access novel chemical space.

Photocatalysis offers a powerful tool to generate radical intermediates under mild conditions, enabling new types of bond formations. rsc.org Visible-light-mediated photocatalysis can initiate the formation of an allylic radical from (S)-1-(bromomethyl)-3-cyclohexene, which can then participate in a variety of coupling reactions. researchgate.net This approach allows for the allylation of a wide range of substrates, including aldehydes, ketones, and heteroarenes, under conditions that are often more functional-group tolerant than traditional methods. researchgate.net

Radical cascade reactions represent another exciting frontier. sci-hub.box By carefully designing the reaction sequence, it is possible to initiate a cascade of bond-forming events starting from the allylic bromide. For example, a palladium-catalyzed radical-polar crossover reaction could involve the initial formation of an allylic radical, followed by addition to a diene and subsequent nucleophilic attack, creating multiple new stereocenters in a single operation. sci-hub.box

The exploration of [3+2] and [4+2] cycloaddition reactions where (S)-1-(bromomethyl)-3-cyclohexene or its derivatives act as the dienophile or diene component is also an area of interest. libretexts.orggrowingscience.com While the electron-rich nature of the double bond in the parent molecule might limit its reactivity as a dienophile in standard Diels-Alder reactions, modification of the electronic properties through derivatization could open up possibilities for constructing complex polycyclic systems with high stereocontrol.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of (S)-1-(bromomethyl)-3-cyclohexene into automated synthesis and high-throughput experimentation (HTE) platforms is set to accelerate the discovery of new reactions and the optimization of existing ones. These technologies allow for the rapid and parallel execution of hundreds or even thousands of experiments, dramatically increasing the pace of research.

Automated synthesis platforms can be programmed to perform complex multi-step syntheses, enabling the rapid generation of libraries of compounds derived from (S)-1-(bromomethyl)-3-cyclohexene. This is particularly valuable for medicinal chemistry programs, where the systematic modification of a core scaffold is required to explore structure-activity relationships.

HTE is instrumental in the rapid screening of reaction conditions. For any given transformation involving (S)-1-(bromomethyl)-3-cyclohexene, a wide array of catalysts, ligands, solvents, and other reaction parameters can be evaluated simultaneously. This allows for the rapid identification of optimal conditions for yield and enantioselectivity, a process that would be prohibitively time-consuming using traditional manual methods. The data generated from HTE can also be used to build predictive models for reaction outcomes, further accelerating the optimization process.

| Technology | Application with (S)-1-(bromomethyl)-3-cyclohexene | Impact |

| Automated Synthesis | Rapid generation of compound libraries | Accelerated drug discovery and materials science research |

| High-Throughput Experimentation | Rapid screening of catalysts, ligands, and reaction conditions | Faster reaction optimization and discovery of new transformations |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (S)-1-(bromomethyl)-3-cyclohexene in laboratory settings?

- Methodological Answer:

- Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents and bases.

- Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste facilities .

Q. What synthetic routes are effective for preparing (S)-1-(bromomethyl)-3-cyclohexene?

- Methodological Answer:

- Route 1: Bromination of 3-cyclohexenemethanol using PBr₃ or HBr in anhydrous conditions.

- Route 2: Radical bromination of 3-methylcyclohexene with N-bromosuccinimide (NBS) under UV light.

- Enantiomeric Purity: Use chiral catalysts (e.g., Jacobsen’s catalyst) or chromatographic resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer .

Q. Which spectroscopic techniques are optimal for characterizing (S)-1-(bromomethyl)-3-cyclohexene?

- Methodological Answer:

- ¹H NMR: Identify the bromomethyl group (δ 3.3–3.7 ppm, doublet) and cyclohexene protons (δ 5.5–5.8 ppm, multiplet).

- ¹³C NMR: Brominated carbon (δ 30–35 ppm) and sp² carbons (δ 120–130 ppm).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 177 (C₇H₁₁Br⁺) and fragment peaks at m/z 96 (C₆H₈⁺) .

Advanced Research Questions

Q. How does the (S)-configuration influence reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- The (S)-configuration affects steric accessibility in SN2 reactions. For example, backside attack by nucleophiles may be hindered by adjacent cyclohexene substituents, leading to partial racemization.

- Monitor enantiopurity via polarimetry or chiral GC post-reaction .

Q. What strategies minimize elimination side products during functionalization of (S)-1-(bromomethyl)-3-cyclohexene?

- Methodological Answer:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Lower reaction temperatures (0–25°C) and employ weak bases (e.g., K₂CO₃) to suppress E2 pathways .

Q. Which catalytic systems enhance efficiency in cross-coupling reactions involving (S)-1-(bromomethyl)-3-cyclohexene?

- Methodological Answer:

- Suzuki-Miyaura Coupling: Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C.

- Buchwald-Hartwig Amination: XPhos-Pd-G3 catalyst with amines in toluene at 110°C .

Q. How can computational modeling predict regioselectivity in Diels-Alder reactions with (S)-1-(bromomethyl)-3-cyclohexene?

- Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) of the diene and dienophile.

- Simulate transition states to identify kinetically favored endo/exo products .

Q. How should researchers address contradictory reports on reaction yields in alkylation studies?

- Methodological Answer:

- Replicate experiments under standardized conditions (solvent purity, inert atmosphere).

- Use kinetic profiling (e.g., in situ IR) to identify side reactions.

- Cross-validate with alternative nucleophiles (e.g., compare Grignard vs. organozinc reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.